DM1-SMe
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H50ClN3O10S2 |
|---|---|
Peso molecular |
784.4 g/mol |
Nombre IUPAC |
[(5S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/t21?,22?,26?,27?,28?,32?,35-,36-/m0/s1 |
Clave InChI |
ZLUUPZXOPGORNG-JNIOYFFQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of DM1-SMe in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM1-SMe, a potent thiol-containing maytansinoid derivative, serves as a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] Its primary mechanism of action revolves around the disruption of microtubule dynamics, a process fundamental to cell division.[3][4] By binding to tubulin, this compound inhibits the assembly of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.[3][5] This targeted delivery via monoclonal antibodies enhances the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[] This guide provides an in-depth examination of the molecular and cellular mechanisms of this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved.
Core Intracellular Mechanism of Action
The cytotoxic activity of this compound is initiated following its release from the ADC within the target cancer cell. The process begins with the binding of the ADC to a specific antigen on the cancer cell surface, followed by internalization through receptor-mediated endocytosis.[4][5] Subsequent lysosomal degradation of the antibody component releases the active DM1 payload into the cytoplasm.[4][5]
Interaction with Tubulin and Disruption of Microtubule Dynamics
Once in the cytoplasm, this compound exerts its potent antimitotic effect by directly interacting with tubulin.[2] It binds to the tips of microtubules, suppressing their dynamic instability.[3] This "end poisoning" mechanism inhibits both the growth and shortening phases of microtubules, which are crucial for the formation and function of the mitotic spindle during cell division.[3] The binding affinity of S-methyl DM1 to tubulin has been determined to have a dissociation constant (KD) of approximately 0.93 µM.[6][7]
The suppression of microtubule dynamics by DM1 ultimately leads to the arrest of the cell cycle at the G2/M phase.[3][5] Unable to properly segregate chromosomes, the cancer cell undergoes apoptosis, a form of programmed cell death.[6][8] In some cases, prolonged exposure to DM1 can also induce mitotic catastrophe, characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[5][9]
Quantitative Data Summary
The potency of this compound has been characterized through various in vitro studies. The following tables summarize key quantitative data related to its efficacy.
| Parameter | Value | Cell Line | Reference |
| IC50 (Mitotic Arrest) | 330 pM | MCF7 | [3] |
| IC50 (G2/M Arrest) | 340 pM | MCF7 | [3] |
| Tubulin Binding (KD) | 0.93 µM | - | [6][7] |
| Microtubule Binding (KD) | 0.1 µmol/L | - | [3] |
Table 1: In Vitro Efficacy and Binding Affinity of S-methyl DM1.
Experimental Protocols
The characterization of the mechanism of action of this compound relies on a variety of established experimental methodologies.
Microtubule Polymerization Assay
This assay is used to determine the effect of this compound on the assembly of microtubules from purified tubulin.
-
Objective: To quantify the inhibition of microtubule polymerization by this compound.
-
Methodology:
-
Microtubule protein (e.g., 3 mg/mL) is incubated with a range of this compound concentrations (e.g., 0–20 µmol/L) in a polymerization buffer (e.g., PEM buffer with GTP) at 30°C for a specified time (e.g., 45 minutes to 1 hour).[7]
-
The resulting microtubule polymers are separated from unassembled tubulin dimers by centrifugation.[7]
-
The microtubule pellets are then depolymerized (e.g., at 0°C overnight), and the protein concentration is determined to quantify the mass of the polymer formed.[7]
-
The half-maximal inhibitory concentration (IC50) for microtubule assembly can then be calculated.[7]
-
Cell Proliferation and Mitotic Arrest Assays
These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Objective: To determine the concentration of this compound required to inhibit cell proliferation and induce mitotic arrest.
-
Methodology:
-
Cancer cells (e.g., MCF7) are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Cell proliferation can be measured using various methods, such as the AlamarBlue assay, which measures metabolic activity.[9]
-
To assess mitotic arrest, cells are fixed, stained with a DNA dye (e.g., Hoechst 33342) and an antibody against a mitotic marker (e.g., phospho-histone H3), and analyzed by flow cytometry or high-content imaging.[8]
-
The IC50 values for cell proliferation and mitotic arrest are then calculated.[3]
-
Bystander Effect Assay
This assay evaluates the ability of the payload released from ADC-targeted cells to kill neighboring antigen-negative cells.
-
Objective: To determine if this compound can exert a bystander killing effect.
-
Methodology:
-
A co-culture of antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cancer cells is established.[10]
-
The co-culture is treated with an ADC containing a DM1 payload (e.g., T-DM1).[10]
-
After a specific incubation period, the viability of both the antigen-positive and antigen-negative cell populations is assessed, often using distinct fluorescent labels for each cell type to allow for their separate quantification by imaging or flow cytometry.[11]
-
A significant decrease in the viability of the antigen-negative cells in the presence of the ADC-treated antigen-positive cells indicates a bystander effect.[10]
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the mechanism of action of this compound.
Caption: Intracellular mechanism of action of this compound following ADC internalization.
Caption: The limited bystander effect of this compound due to low cell permeability.
The Bystander Effect of this compound
The "bystander effect" refers to the ability of a cytotoxic payload released from a targeted cancer cell to diffuse into and kill adjacent, non-targeted cancer cells.[10] For DM1, when delivered via an ADC with a non-cleavable linker like SMCC (as in T-DM1), the primary catabolite released intracellularly is lysine-MCC-DM1.[10] This metabolite is highly charged and exhibits very low cell permeability.[10] Consequently, ADCs utilizing DM1 with such linkers demonstrate a minimal bystander effect.[10][11] This is in contrast to other payloads, such as MMAE, which are more membrane-permeable and can exert a significant bystander killing effect.[10]
Conclusion
This compound is a highly potent microtubule inhibitor that forms the cytotoxic component of several successful antibody-drug conjugates. Its mechanism of action is well-defined, involving the suppression of microtubule dynamics, leading to cell cycle arrest and apoptosis in antigen-expressing cancer cells. The targeted delivery of this compound via ADCs provides a powerful strategy for cancer therapy. A comprehensive understanding of its molecular interactions, cellular consequences, and the nuances of its bystander effect is crucial for the continued development and optimization of next-generation ADCs.
References
- 2. Mertansine - Wikipedia [en.wikipedia.org]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of DM1-SMe on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of DM1-SMe, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details its mechanism of action, summarizes available quantitative data on its cytotoxic effects against various tumor cell lines, provides comprehensive experimental protocols for assessing its activity, and includes visualizations of key pathways and workflows.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its cytotoxic effects by potently inhibiting microtubule polymerization.[1] As a derivative of maytansine, it binds to tubulin, a key component of microtubules.[2] This binding disrupts the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.[2] The suppression of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and cell death.[2]
The molecular mechanism involves S-methyl DM1 binding to the tips of microtubules, thereby inhibiting their growth and shortening.[2] This action effectively poisons the microtubule ends.[2] Studies have shown that S-methyl DM1 binds to high-affinity sites on microtubules with significantly greater strength than other microtubule-targeting agents like vinblastine.[2]
Quantitative Analysis of In Vitro Cytotoxicity
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. This compound has demonstrated potent cytotoxicity across a range of human tumor cell lines, with IC50 values often in the nanomolar to picomolar range.[1][3]
| Cell Line | Cancer Type | Compound | IC50 Value | Citation |
| MCF7 | Breast Cancer | S-methyl DM1 | 330 pM (for mitotic arrest) | [2] |
| MCF7 | Breast Cancer | S-methyl DM1 | 340 pM (for G2-M arrest) | [2] |
| Various Human Tumor Cell Lines | Various | This compound | 0.003 - 0.01 nM (Range) | [1] |
| CD30-positive and negative cell lines | Hematological Malignancies | DM1 | 7.06 - 39.53 nmol/L (Range) | [4] |
Experimental Protocols
The following sections detail standardized protocols for assessing the in vitro cytotoxicity of this compound.
Cell Culture
-
Cell Line Maintenance : Tumor cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : Cells are passaged regularly to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding :
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various this compound concentrations.
-
Include wells with untreated cells as a negative control and wells with a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.
-
-
Incubation :
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan :
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (cell viability vs. compound concentration).
-
Determine the IC50 value using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. This compound [shop.labclinics.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target and Off-Target Effects of DM1-SMe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, serves as a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its primary on-target effect is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in targeted cancer cells. This mechanism offers a powerful strategy for tumor eradication. However, the clinical application of this compound-containing ADCs is accompanied by off-target toxicities, most notably thrombocytopenia and hepatotoxicity. Understanding the intricate molecular mechanisms governing both its intended efficacy and unintended side effects is paramount for the rational design of safer and more effective ADC-based therapies. This guide provides a comprehensive technical overview of the on-target and off-target effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
On-Target Effects of this compound: Microtubule Disruption and Apoptosis
The principal therapeutic action of this compound is its potent antimitotic activity, which is initiated by its interaction with tubulin, the fundamental component of microtubules.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin at or near the vincristine-binding site, thereby disrupting the dynamic instability of microtubules. This interference with microtubule function leads to a cascade of events culminating in cell death. The suppression of microtubule dynamics by this compound induces mitotic arrest, a prolonged halt in the cell cycle at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Apoptosis
The prolonged mitotic arrest induced by this compound activates a complex signaling cascade that commits the cell to apoptosis. This pathway involves the Bcl-2 family of proteins and the activation of caspases.
Quantitative On-Target Activity
The potency of this compound is demonstrated by its low nanomolar and picomolar IC50 values against a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | Multiple | 0.003 - 0.01 | [1] |
| CD30-positive cell lines | Hematological Malignancies | < 0.13 | [2] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 0.06 | [2] |
| Non-binding control ADC in Karpas 299 | N/A | 31.02 | [2] |
| MCF7 | Breast Cancer | 0.33 (as S-methyl DM1) | [3] |
| B38.1-SMCC-DM1 (uncleavable) in MCF7 | Breast Cancer | 5.2 | [3] |
| B38.1-SPP-DM1 (cleavable) in MCF7 | Breast Cancer | 11 | [3] |
Binding Affinity:
| Parameter | Value | Reference |
| High-affinity binding sites per microtubule | ~37 | [4] |
| KD for high-affinity binding to microtubules | 0.1 µmol/L | [4] |
Off-Target Effects of this compound
Despite the targeted delivery strategy of ADCs, off-target toxicities are a significant concern. For this compound, the most prominent off-target effects are thrombocytopenia and hepatotoxicity.
Thrombocytopenia
Thrombocytopenia, a condition characterized by a low platelet count, is a dose-limiting toxicity of T-DM1[5]. The proposed mechanism involves the uptake of the ADC by megakaryocytes, the precursor cells of platelets, in a HER2-independent but FcγRIIa-dependent manner[6]. This leads to the intracellular release of DM1, which disrupts microtubule function within the megakaryocytes, impairing their differentiation and maturation, and ultimately reducing platelet production[6][7].
Hepatotoxicity
Hepatotoxicity, or liver damage, is another significant off-target effect. One proposed mechanism involves the binding of the DM1 payload to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes[8][9]. This interaction, independent of the antibody's target antigen, can cause cell membrane damage, leading to an influx of calcium, disorganized microtubule networks, and subsequent apoptosis of liver cells[8][10].
Quantitative Off-Target Data
| Off-Target Effect | Observation | Proposed Mechanism | Reference |
| Thrombocytopenia | Dose-limiting toxicity in clinical trials of T-DM1. | Impairment of megakaryocyte differentiation and maturation due to DM1-induced microtubule disruption following FcγRIIa-mediated uptake. | [5][6][7] |
| Hepatotoxicity | Observed as a dose-limiting toxicity in clinical studies. | Binding of DM1 to CKAP5 on hepatocytes, leading to calcium influx, microtubule disorganization, and apoptosis. | [8][9][10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a control compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol describes a flow cytometry-based method to detect apoptosis induced by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with this compound or a control compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
ADC Internalization and Payload Release Workflow
This workflow outlines the key steps to visualize and analyze the internalization of an ADC and the subsequent release of its payload.
Immunofluorescence Protocol for ADC Internalization:
-
Cell Culture: Grow target cells on coverslips.
-
ADC Incubation: Incubate cells with a fluorescently labeled ADC for various time points.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Staining: Stain for specific cellular compartments (e.g., lysosomes with an anti-LAMP1 antibody) using a secondary antibody with a different fluorophore.
-
Imaging: Visualize the localization of the ADC within the cells using confocal microscopy. Co-localization with lysosomal markers confirms trafficking to the lysosome.
Conclusion
This compound is a highly potent cytotoxic agent that forms the warhead of several successful ADCs. Its on-target mechanism of microtubule disruption leading to mitotic catastrophe and apoptosis is well-established and provides a strong rationale for its use in oncology. However, the off-target toxicities of thrombocytopenia and hepatotoxicity remain significant clinical challenges. A deeper understanding of the molecular pathways underlying these adverse effects, such as the roles of FcγRIIa in megakaryocytes and CKAP5 in hepatocytes, is crucial for the development of next-generation ADCs with improved safety profiles. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug developers working to harness the therapeutic potential of this compound while mitigating its off-target liabilities. Continued investigation into the intricate interplay between the on-target efficacy and off-target toxicity of this compound will be instrumental in advancing the field of antibody-drug conjugates.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Potential mechanisms for thrombocytopenia development with trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes: Protocol for Conjugating DM1-SMe to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site. Maytansinoid DM1 is a highly potent microtubule inhibitor that induces apoptosis in target cells. DM1-SMe is a derivative of DM1 containing a methyl disulfide group, which can be reduced to a free thiol for conjugation to a linker-modified antibody.
This application note provides a detailed protocol for the conjugation of this compound to a monoclonal antibody via a non-cleavable thioether linker, succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC). The process involves a two-step reaction: first, the modification of lysine (B10760008) residues on the antibody with the SMCC linker, followed by the conjugation of the thiol-containing DM1 to the maleimide (B117702) group of the linker.[1][2][3][4]
Experimental Workflow
The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted in the following diagram.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Protein Crosslinking Method for Labeling and Modifying Antibodies | AAT Bioquest [aatbio.com]
Application Notes and Protocols for DM1-SMe in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe is a potent microtubule inhibitor and a derivative of maytansine. It is the unconjugated form of the maytansinoid cytotoxin used in the antibody-drug conjugate (ADC) IMGN901. By interfering with microtubule dynamics, this compound induces mitotic arrest and subsequent apoptosis in proliferating cells, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, along with relevant quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the tips of microtubules, suppressing their dynamic instability. This disruption of microtubule function leads to a cascade of cellular events, ultimately resulting in cell death. The key steps in the mechanism of action are:
-
Microtubule Binding: this compound binds to tubulin at the microtubule ends, inhibiting both polymerization and depolymerization.
-
Suppression of Microtubule Dynamics: This binding action suppresses the normal dynamic instability of microtubules, which is crucial for various cellular functions, particularly mitosis.
-
Mitotic Arrest: The disruption of the mitotic spindle assembly due to impaired microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related compounds from various in vivo studies.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Xenograft Mouse Model | PPTP Solid Tumor | 15 mg/kg (as IMGN901) | Intravenous (IV) | Three times a week for 6 weeks | [1][2] |
Table 2: Efficacy of DM1 Conjugates in Xenograft Models
| Compound | Cancer Model | Dosage (conjugated DM1) | Tumor Growth Inhibition | Reference |
| anti-CanAg-PEG4Mal-DM1 | COLO 205MDR | 300 and 600 µg/kg | Dose-dependent inhibition | [3] |
| anti-EpCAM-PEG4Mal-DM1 | HCT-15 | 340 µg/kg | Significant inhibition | [3] |
| T-DM1 | JIMT-1 | 15 mg/kg | Significant inhibition | [4] |
| T-DM1 | JIMT-1 | 5 mg/kg | Significant inhibition | [5] |
| T-DM1 | Orthotopic Bladder Cancer | 15 mg/kg | Significant inhibition | [6] |
Table 3: Maximum Tolerated Dose (MTD) of DM1 and its Conjugates
| Compound | Animal Model | MTD | Reference |
| Mertansine (DM1) | Not specified | 1 mg/kg | [7] |
| anti-CanAg-SMCC-DM1 | CD1 Mice | ~2.7 mg/kg (conjugated DM1) | [3] |
| anti-CanAg-PEG4Mal-DM1 | CD1 Mice | ~2.7 mg/kg (conjugated DM1) | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn Oil
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Stock Solution Preparation (10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation (for a final concentration of 1.5 mg/mL in 10% DMSO/90% Corn Oil):
-
Thaw a vial of the 10 mg/mL this compound stock solution.
-
For a 1 mL final volume, mix 150 µL of the 10 mg/mL stock solution with 850 µL of corn oil.
-
Vortex thoroughly to create a homogenous suspension.
-
Prepare the working solution fresh on the day of administration.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Detailed Protocol for an In Vivo Efficacy Study
Animal Model:
-
Use immunocompromised mice (e.g., BALB/c nude or SCID) for xenograft studies.
-
House animals in accordance with institutional guidelines and approved animal care protocols.
Tumor Cell Implantation:
-
Subcutaneously inject tumor cells (e.g., 5 x 106 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the animals for tumor growth.
Tumor Volume Measurement:
-
Measure tumors using digital calipers at least twice a week.[8]
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[9][10]
-
Begin treatment when tumors reach a volume of approximately 100-200 mm3.
Dosing and Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound via intravenous (IV) tail vein injection.
-
IV Injection Protocol:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[11]
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the prepared this compound solution into one of the lateral tail veins.[1][11]
-
The maximum injection volume for a bolus IV injection in a mouse is typically 5 mL/kg.[1]
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.[12]
-
-
The control group should receive the vehicle solution (e.g., 10% DMSO/90% Corn Oil).
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[8]
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Euthanize animals if tumor volume exceeds the predetermined endpoint (e.g., 2000 mm3) or if they show signs of significant distress, in accordance with IACUC guidelines.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to determine the in vitro potency of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Cell culture medium
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. youtube.com [youtube.com]
- 10. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. research.vt.edu [research.vt.edu]
Application Notes and Protocols: DM1-SMe Conjugation Chemistry and Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: the specificity of the monoclonal antibody (mAb), the potency of the cytotoxic payload, and the properties of the chemical linker that connects them.
Maytansinoids, such as the derivative DM1 (Mertansine), are highly potent microtubule inhibitors that have been successfully employed as ADC payloads. DM1-SMe is a derivative of DM1 containing a methyl disulfide group (-SMe), which can be readily reduced to a free thiol, making it a valuable precursor for conjugation to antibodies. This document provides detailed application notes on the conjugation chemistry of this compound, the types of linkers utilized, and comprehensive protocols for the preparation and characterization of DM1-based ADCs.
This compound: A Potent Cytotoxic Payload
This compound is a potent maytansinoid derivative that functions by inhibiting tubulin polymerization, a critical process for microtubule formation.[] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[2][3] The "-SMe" moiety in this compound is a thiomethane cap on the sulfhydryl group of DM1, which is used to create a stable thioether linkage to an antibody via a bifunctional linker.[]
Linker Chemistry for DM1 Conjugation
The choice of linker is paramount as it influences the stability, pharmacokinetics, and mechanism of payload release of the resulting ADC.[2] Maytansinoids are typically conjugated to antibodies using heterobifunctional linkers.[3] The most common strategies involve the modification of lysine (B10760008) residues on the antibody.
Non-Cleavable Linkers
Non-cleavable linkers create a highly stable bond between the drug and the antibody. The release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component following internalization of the ADC into the target cell.[4]
A prime example is the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. The conjugation process is a two-step reaction:
-
The N-hydroxysuccinimide (NHS) ester of SMCC reacts with the ε-amino groups of lysine residues on the antibody surface, forming a stable amide bond.
-
The thiol-reactive maleimide (B117702) group of the antibody-linker intermediate then reacts with the thiol group of DM1 (generated from this compound) to form a stable thioether bond.[2][4]
The major catabolite generated in the lysosome is lysine-SMCC-DM1, which is the active, cell-killing agent.[2] This type of linker minimizes premature drug release in systemic circulation, contributing to a better safety profile.[]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are cleaved upon entering the target cell by specific intracellular conditions, such as a reducing environment or the presence of lysosomal enzymes.
Disulfide linkers are a common type of cleavable linker used with maytansinoids.[3] These linkers contain a disulfide bond that is susceptible to cleavage by intracellular reducing agents like glutathione. The stability of the disulfide bond can be modulated by introducing steric hindrance around it.[2][3] For example, the linker in the ADC SAR3419 is more sterically hindered and thus less susceptible to cleavage than that of IMGN901.[2] The release of a membrane-permeable payload can potentially lead to a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[3]
Hydrophilic Linkers
Conventional linkers like SMCC are relatively hydrophobic. Conjugating hydrophobic payloads like DM1 can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[5][6] Hydrophilic linkers, often incorporating polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, have been developed to counteract this issue.[5][6] These linkers can:
-
Enable higher DARs without compromising the ADC's physical properties.[5]
-
Potentially bypass multidrug resistance mechanisms.[8]
-
Improve pharmacokinetics and circulation time.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and ADCs constructed with different linkers.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (nM) | Reference(s) |
| Panel of Human Tumors | 0.003 - 0.01 | [9] |
| Various Cancer Cells | 0.002 to >3 | [10] |
Table 2: Comparison of Common Linker Properties and ADC Characteristics
| Linker Type | Example Linker(s) | Linkage to Antibody | Linkage to DM1 | Release Mechanism | Key Characteristics | Reference(s) |
| Non-Cleavable | SMCC | Lysine Amide | Thioether | Lysosomal Proteolysis | High plasma stability; low off-target toxicity; no bystander effect; active metabolite is Lys-Linker-DM1. | [2][4] |
| Cleavable | SPP, SPDB | Lysine Amide | Disulfide | Intracellular Reduction | Susceptible to cleavage in reducing environments; allows for potential bystander effect; stability can be tuned. | [2][3] |
| Hydrophilic | PEG4Mal | Lysine Amide | Thioether | Lysosomal Proteolysis | Reduces aggregation; allows higher DAR; may improve PK and bypass MDR; wider therapeutic window. | [5][6][8] |
Visualizations
Caption: Mechanism of action for a non-cleavable DM1-ADC.
Caption: Experimental workflow for Antibody-DM1 conjugation.
Caption: Comparison of payload release mechanisms.
Experimental Protocols
Protocol 1: Antibody-DM1 Conjugation via Lysine Modification with SMCC Linker
This protocol provides a general method for conjugating DM1 to an antibody (IgG type) using the heterobifunctional SMCC linker. This method typically results in an average DAR of 2-4.[11]
Materials:
-
Antibody (IgG type) in a suitable buffer (e.g., PBS, pH 7.4), preferably at 5-10 mg/mL.
-
SMCC linker solution (e.g., 10 mM in DMSO).
-
This compound powder.
-
Reducing agent (e.g., TCEP).
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate (B84403), 50 mM NaCl, 2 mM EDTA, pH 6.5).
-
Quenching solution (e.g., 1 M Tris, pH 8.0).
-
Solvent for DM1 (e.g., DMA or DMSO).
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) system for final purification.
Procedure:
Part A: Antibody Modification with SMCC
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS). If not, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Addition: Add a 5- to 10-fold molar excess of the SMCC linker solution to the antibody solution. The final concentration of organic solvent (DMSO) should not exceed 10% v/v to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted SMCC linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer (pH 6.5). The resulting product is the mAb-SMCC intermediate.
Part B: DM1 Conjugation
-
This compound Reduction: In a separate vial, dissolve this compound in a minimal amount of DMA or DMSO. Add a 2- to 3-fold molar excess of a reducing agent (like TCEP) to reduce the methyl disulfide and generate the free thiol (DM1). Incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Immediately add a 5- to 7-fold molar excess of the freshly prepared DM1 (thiol) solution to the purified mAb-SMCC intermediate.
-
Incubation: Allow the conjugation reaction to proceed for 4-16 hours at room temperature with gentle stirring, protected from light.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent like N-acetylcysteine can be added. Incubate for an additional 30 minutes.
Part C: Purification of the ADC
-
Removal of Small Molecules: Purify the crude ADC mixture to remove unreacted DM1 and other small molecules. This is often achieved using TFF or multiple rounds of buffer exchange with a desalting column.
-
Removal of Aggregates: If significant aggregation is observed, a final polishing step using Size Exclusion Chromatography (SEC) can be performed to isolate the monomeric ADC.[11]
-
Final Formulation: The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage (e.g., PBS) and sterile filtered. Store at 2-8°C for short-term use or at -80°C for long-term storage.[]
Protocol 2: Characterization of Antibody-DM1 Conjugates
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since DM1 is hydrophobic, species with more DM1 molecules attached will be more hydrophobic and elute later from the column.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
-
Run a reverse gradient from high salt to low salt to elute the ADC species.
-
The resulting chromatogram will show peaks corresponding to the antibody with 0, 1, 2, 3, etc., drugs attached.
-
The average DAR is calculated by integrating the peak areas, weighted by the number of drugs for each peak.[12]
-
2. Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
Method:
-
Use an SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase, typically a physiological buffer like PBS.
-
Monitor the eluate at 280 nm.
-
The percentage of aggregation is determined by comparing the peak area of the high-molecular-weight species to the total peak area.[11][13]
-
3. Purity and Identity Confirmation:
-
SDS-PAGE: Run reduced and non-reduced SDS-PAGE to check for purity and confirm the covalent attachment of the drug (which increases the molecular weight of the light and heavy chains).
-
Mass Spectrometry (LC-MS): For a precise determination of the drug load distribution and confirmation of the ADC's identity, intact and reduced mass analysis can be performed.[12][13]
Conclusion
The development of effective DM1-based ADCs hinges on a well-controlled and characterized conjugation process. The choice of linker—non-cleavable, cleavable, or hydrophilic—is a critical design parameter that dictates the stability, efficacy, and safety profile of the final conjugate. The protocols and data presented here provide a foundational guide for researchers in the rational design, synthesis, and characterization of next-generation Antibody-Drug Conjugates for targeted cancer therapy.
References
- 2. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [shop.labclinics.com]
- 10. This compound, 138148-68-2 | BroadPharm [broadpharm.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating DM1-SMe ADC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of ADCs employing the DM1-SMe payload. This compound, a maytansinoid derivative, functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. The efficacy of a this compound ADC is contingent upon a sequence of events: specific binding to a tumor-associated antigen (e.g., HER2), efficient internalization, and intracellular release of the cytotoxic payload. The following protocols are designed to rigorously assess these key efficacy parameters in vitro.
Mechanism of Action of a HER2-Targeted this compound ADC
The therapeutic strategy of a HER2-targeted this compound ADC begins with the antibody component binding to the HER2 receptor on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex. The complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved. The freed this compound can then diffuse into the cytoplasm, bind to tubulin, and execute its potent anti-mitotic activity, culminating in apoptotic cell death.
Data Presentation: Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC. The table below presents representative IC50 values for various HER2-targeted DM1 ADCs against HER2-positive cancer cell lines, demonstrating their potent and specific anti-tumor activity.
| Cell Line | Cancer Type | ADC | IC50 (nM) |
| SK-BR-3 | Breast Adenocarcinoma | T-SA1-DM1 | 1.05 ± 0.03[1] |
| SK-BR-3 | Breast Adenocarcinoma | T-SA2-DM1 | 1.10 ± 0.09[1] |
| SKOV3 | Ovarian Cancer | T-SA1-DM1 | 3.18 ± 0.49[1] |
| SKOV3 | Ovarian Cancer | T-SA2-DM1 | 3.57 ± 0.45[1] |
| N87 | Gastric Carcinoma | H32-DM1 | 0.6 - 0.9[2] |
| BT474 | Breast Ductal Carcinoma | H32-DM1 | 0.5 - 0.8[2] |
Table 1: IC50 values of various HER2-targeted DM1 ADCs in HER2-positive cancer cell lines. These values highlight the nanomolar potency achieved through targeted delivery of the DM1 payload.[1][2]
Experimental Protocols
Cytotoxicity Assay (MTT/Tetrazolium Assay)
This protocol determines the IC50 value of a this compound ADC by measuring its effect on cell viability. The assay relies on the reduction of a tetrazolium salt (like MTT) by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.[3]
Materials:
-
HER2-positive (e.g., SK-BR-3, BT474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines[4]
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS
-
This compound ADC, unconjugated antibody control, and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and controls. Replace the medium with 100 µL of medium containing the diluted ADCs. Include untreated wells as a 100% viability control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
ADC Internalization Assay (pH-Sensitive Dye Method)
This assay confirms that the ADC is internalized into the acidic compartments of the cell, which is essential for payload release. It uses a dye that is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[5][6][7]
Materials:
-
HER2-positive (e.g., SK-BR-3) and HER2-negative cell lines
-
This compound ADC
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red or similar)[6][8]
-
Live-cell imaging system or flow cytometer
-
Glass-bottom dishes or appropriate 96-well plates
Protocol:
-
ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's protocol.[8]
-
Cell Seeding: Seed cells in appropriate plates or dishes and allow them to adhere overnight.
-
Treatment: Treat cells with the fluorescently labeled ADC (e.g., 10-20 nM) and incubate at 37°C. Include an isotype-labeled control.
-
Data Acquisition (Time Course):
-
Flow Cytometry: At various time points (e.g., 2, 6, 24 hours), harvest, wash, and analyze cells. An increase in the mean fluorescence intensity (MFI) indicates internalization.[9]
-
Live-Cell Imaging: Acquire images at different time points. The appearance of bright fluorescent puncta within the cells visually confirms internalization and trafficking.[6]
-
-
Analysis: Quantify the increase in fluorescence over time in HER2-positive cells compared to HER2-negative controls.
Bystander Effect Assay (Co-Culture Method)
The bystander effect, where the payload from a target cell kills adjacent antigen-negative cells, is crucial for efficacy in heterogeneous tumors.[10][11] This assay quantifies this effect by co-culturing target and non-target cells.[3][11]
Materials:
-
HER2-positive (Ag+) cell line (e.g., N87, SK-BR-3)[11]
-
HER2-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)[3][10]
-
This compound ADC with a cleavable linker
-
96-well plates (black, clear bottom)
-
Automated imaging system or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- (GFP-tagged) cells in a 96-well plate at a defined ratio (e.g., 1:3). As controls, seed monocultures of each cell line. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-culture and monoculture plates with serial dilutions of the this compound ADC. Incubate for 96-120 hours.[12][13]
-
Data Acquisition:
-
Imaging: Use an automated imager to count the number of GFP-positive cells in each well over time.
-
Plate Reader: Measure the total GFP fluorescence intensity per well.
-
-
Analysis: Calculate the viability of the Ag- (GFP-positive) cells in the co-culture and compare it to their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells specifically in the co-culture indicates a bystander effect.[10]
References
- 1. Therapeutic potential of an anti-HER2 single chain antibody–DM1 conjugates for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesized Anti-HER2 Trastuzumab-MCC-DM1 Conjugate: An Evaluation of Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 6. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. Core Reagent for ADC Internalization Assay:Unveiling the Cellular Internalization Process via pH-Sensitive Dye Detection | ACROBiosystems [acrobiosystems.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of DM1-SMe Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe is a potent synthetic maytansinoid, a class of microtubule-targeting agents. It is the thiol-containing derivative of maytansine (B1676224) and is often used as a cytotoxic payload in antibody-drug conjugates (ADCs). The primary mechanism of action of this compound involves the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, or programmed cell death.
Flow cytometry is a powerful and widely used technique to analyze apoptosis and cell cycle distribution in a quantitative manner. This document provides detailed application notes and experimental protocols for the analysis of this compound-induced apoptosis using flow cytometry. The protocols focus on two key assays: Annexin V and Propidium Iodide (PI) staining for the detection of apoptotic cells, and PI staining for cell cycle analysis.
Data Presentation
The following tables summarize the quantitative effects of S-methyl DM1 (a derivative of DM1) on cell cycle progression in MCF7 cells. This data is illustrative of the potent G2/M arrest induced by this compound, a key event preceding apoptosis.
Table 1: Concentration-Dependent G2/M Arrest Induced by S-methyl DM1 in MCF7 Cells (24-hour treatment) [1]
| Concentration (pmol/L) | % of Cells in G2/M |
| 0 (Control) | ~30% |
| 200 | Minimal Arrest |
| 340 (IC50) | ~55% |
| 1000 | ~80% (Maximal Arrest) |
Table 2: IC50 Values for Proliferation Inhibition and G2/M Arrest by Maytansinoids in MCF7 Cells [1]
| Compound | Proliferation Inhibition IC50 (pmol/L, 72h) | G2/M Arrest IC50 (pmol/L, 24h) |
| Maytansine | 710 | 310 |
| S-methyl DM1 | 330 | 340 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS), calcium-free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells of interest in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and save it.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the saved culture medium from the previous step.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content analysis.
-
Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound induced apoptosis signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to DM1-SMe Based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-SMe based Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an ADC payload?
A1: this compound is a potent anti-mitotic agent, a derivative of maytansine, that functions by inhibiting tubulin polymerization, a critical process for cell division.[1] When used as a payload in an ADC, it is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This targeted delivery system allows for the selective killing of cancer cells while minimizing damage to healthy tissues.[1]
Q2: What are the common mechanisms of resistance to this compound based ADCs?
A2: Resistance to this compound based ADCs is a multifaceted issue that can arise from various cellular changes. The most commonly observed mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump the DM1 payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[2][3][4]
-
Reduced Target Antigen Expression: A decrease in the expression of the target antigen (e.g., HER2 for T-DM1) on the cancer cell surface leads to reduced ADC binding and internalization, thereby limiting the delivery of the DM1 payload.[3][5]
-
Altered ADC Trafficking and Processing: Changes in the endocytic and lysosomal pathways can impair the proper internalization, trafficking, and subsequent degradation of the ADC within the cancer cell. This can prevent the efficient release of the active DM1 payload into the cytoplasm.[6][7][8]
-
Activation of Anti-Apoptotic Signaling Pathways: Cancer cells can develop resistance by activating survival pathways that counteract the cell-killing effects of the DM1 payload.
Q3: How can I overcome resistance to a this compound based ADC in my experiments?
A3: Several strategies can be employed to overcome resistance:
-
Switching ADC Components: Using an ADC with a different, non-cross-resistant payload or a cleavable linker may bypass the specific resistance mechanism.
-
Combination Therapies: Combining the this compound ADC with agents that inhibit drug efflux pumps (e.g., verapamil, cyclosporin (B1163) A) or with drugs that target alternative survival pathways can restore sensitivity.
-
Modulating Antigen Expression: In some preclinical models, it has been shown that certain agents can increase the expression of the target antigen, thereby enhancing ADC efficacy.
-
Utilizing ADCs with a Bystander Effect: ADCs with cleavable linkers and membrane-permeable payloads can kill neighboring antigen-negative cancer cells, which can be advantageous in tumors with heterogeneous antigen expression.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value in a previously sensitive cell line.
This is a common issue that can point to the development of resistance or experimental variability.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ado-trastuzumab emtansine (T-DM1) in patients with HER2-amplified tumors excluding breast and gastric/gastroesophageal junction (GEJ) adenocarcinomas: results from the NCI-MATCH trial (EAY131) subprotocol Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for DM1-SMe ADCs
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the drug-to-antibody ratio (DAR) for Antibody-Drug Conjugates (ADCs) utilizing the DM1-SMe payload. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for this compound ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules (this compound) conjugated to a single antibody.[1] It is a critical parameter because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, stability, and pharmacokinetic profile.[2] An insufficient payload may render the ADC ineffective, while an excessive drug load can lead to increased toxicity, aggregation, and rapid clearance from circulation.[1][3] Therefore, precise control and accurate measurement of the DAR are essential for developing a safe and effective ADC.[4][5]
Q2: What is the optimal DAR for maytansinoid-based ADCs like those using DM1?
Historically, most clinically approved ADCs using microtubule-disrupting agents have an average DAR of 3-4.[6][7] For instance, Ado-trastuzumab emtansine (Kadcyla®), which uses the DM1 payload, has an average DAR of 3.5, achieved through conjugation to lysine (B10760008) residues.[6][8][9] Preclinical studies suggest that maytansinoid conjugates with a DAR between 2 and 6 exhibit a better therapeutic index than those with a very high DAR (e.g., 9-10).[6][7] However, the ideal DAR can depend on the specific antibody, target antigen biology, and linker chemistry.[6][7]
Q3: How does increasing the DAR of a this compound ADC affect its properties?
Increasing the DAR has a multi-faceted impact on an ADC's characteristics. While higher DARs can enhance cytotoxicity, they may also lead to undesirable consequences.[10]
-
Efficacy: In vitro potency generally increases with a higher DAR at a constant antibody concentration.[6][8]
-
Hydrophobicity & Aggregation: DM1 is a hydrophobic molecule.[9] Increasing the number of DM1 molecules per antibody raises the overall hydrophobicity of the ADC, which can lead to aggregation.[11] This aggregation accelerates clearance from the body and reduces stability.
-
Pharmacokinetics (PK): ADCs with a very high DAR (e.g., ~9-10) tend to be cleared from the bloodstream more rapidly.[6][7] Biodistribution studies have shown that these high-DAR ADCs accumulate rapidly in the liver.[6][7]
-
Toxicity: Higher DARs can increase the risk of off-target toxicity due to premature drug release or the altered properties of the ADC itself.[9][12] The off-target toxicities associated with maytansinoids like DM1 include hepatotoxicity and thrombocytopenia.[9][12]
Q4: What are the primary methods for determining the DAR of a this compound ADC?
Several analytical techniques are used to measure DAR, each with distinct advantages and limitations. The most common methods include:
-
UV/Vis Spectroscopy: A rapid method that calculates the average DAR based on the absorbance of the antibody (at 280 nm) and the drug (at its specific λmax), using the Beer-Lambert law.[1][13][] It is simple but provides only an average value and can be inaccurate if the absorbance spectra of the drug and antibody overlap significantly.[13]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on hydrophobicity.[13][] Since each conjugated drug molecule increases the ADC's hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.), providing information on both the average DAR and the distribution of drug-loaded species.[][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed characterization by measuring the precise mass of different ADC species.[1][13] This allows for the unambiguous identification of each DAR species and the calculation of a highly accurate average DAR.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation, purification, and characterization of this compound ADCs.
Problem: The average DAR is lower than expected despite using the correct molar ratio of drug-linker.
| Possible Causes | Troubleshooting Steps |
|---|---|
| 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[11] | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific antibody and drug-linker.[11] |
| 2. Inactive Drug-Linker: The this compound may have degraded due to improper storage or handling.[11] | 2. Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. Store this compound under dry, dark conditions at -20°C for long-term stability.[] |
| 3. Interfering Buffer Components: Substances in the antibody buffer (e.g., Tris, glycine) can compete with the conjugation reaction. | 3. Perform Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS, pH 7.4) prior to adding the drug-linker. |
| 4. Inaccurate Molar Ratios: Errors in determining the concentration of the antibody or drug-linker. | 4. Verify Concentrations: Accurately re-quantify the antibody and drug-linker concentrations before setting up the reaction. |
Problem: The final ADC product shows high levels of aggregation.
| Possible Causes | Troubleshooting Steps |
|---|---|
| 1. High DAR: The primary cause is often the increased hydrophobicity from a high drug load.[11] | 1. Reduce Molar Excess of Drug-Linker: Lower the drug-linker to antibody ratio during conjugation to target a lower average DAR.[11] |
| 2. Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.[11] | 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients like polysorbate) to find a formulation that minimizes aggregation. |
| 3. Harsh Conjugation/Purification Conditions: High temperatures or extreme pH can denature the antibody.[11] | 3. Use Milder Conditions: Ensure all steps are performed at recommended temperatures (often 4°C for purification) and within an appropriate pH range. |
Problem: There are inconsistent DAR values between different production batches.
| Possible Causes | Troubleshooting Steps |
|---|---|
| 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker.[11] | 1. Characterize Starting Materials: Ensure consistent quality and concentration of the antibody and drug-linker for each batch.[11] |
| 2. Lack of Precise Process Control: Minor variations in reaction parameters like pH, temperature, or time.[11] | 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[11] |
| 3. Inconsistent Purification: Variations in the purification method can enrich for different DAR species.[11] | 3. Standardize Purification Protocol: Use a consistent and well-defined purification method (e.g., size exclusion chromatography) for all batches.[11] |
Data Summary Tables
Table 1: Influence of DAR on Key Characteristics of Maytansinoid ADCs
| DAR Level | Efficacy | Toxicity / Clearance | Hydrophobicity & Aggregation Risk | Pharmacokinetic (PK) Profile |
|---|---|---|---|---|
| Low (e.g., <2) | May have diminished potency.[1] | Lower toxicity but potentially suboptimal therapeutic effect. | Low | Slower clearance, longer half-life. |
| Optimal (e.g., 2-6) | Balanced potency for a good therapeutic index.[6][7] | Tolerable toxicity profile.[6][7] | Moderate | Favorable PK profile with comparable clearance rates within this range.[6][7] |
| High (e.g., >8) | In vitro potency is high, but in vivo efficacy may decrease due to poor PK.[6][7] | Increased toxicity and rapid clearance, particularly via the liver.[6][7][8] | High | Rapid clearance, shorter half-life.[6][7] |
Table 2: Comparison of Common DAR Determination Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
|---|---|---|---|---|
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to calculate antibody and drug concentrations via the Beer-Lambert law.[13] | Average DAR only. | Simple, rapid, requires minimal sample preparation.[13] | Provides only the average DAR; can be inaccurate if spectra overlap.[13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by each drug molecule.[] | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[15] | Provides heterogeneity information; non-denaturing conditions.[] | Requires method development; may not be suitable for hydrophilic payloads.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of intact or reduced ADC species to identify the number of conjugated drugs.[1] | Precise average DAR, distribution, and confirmation of species identity. | Highly accurate and detailed; unequivocal identification of species.[1][13] | Requires more complex instrumentation and data analysis.[13] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Lysine Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating this compound to an antibody via its surface lysine residues using a heterobifunctional linker like SMCC.
-
Antibody Preparation:
-
Start with a purified antibody (>95% purity) at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Ensure the buffer is free of primary amines.
-
-
Antibody Modification with Linker:
-
Calculate the required amount of SMCC linker for a 5- to 10-fold molar excess over the antibody.
-
Dissolve the SMCC linker in an organic solvent (e.g., DMSO) immediately before use.
-
Add the SMCC solution to the antibody solution while gently stirring. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Removal of Excess Linker:
-
Purify the linker-activated antibody using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) to remove unreacted SMCC. Elute with the conjugation buffer.
-
-
Conjugation with this compound:
-
First, the disulfide bond in this compound must be reduced to expose the free thiol group for conjugation. This is typically done by reacting this compound with a reducing agent like DTT, followed by purification.
-
Add the reduced and purified DM1-linker to the activated antibody at a desired molar excess (e.g., 5- to 10-fold over the antibody).
-
Incubate the reaction for 16-20 hours at 4°C with gentle stirring.
-
Quench the reaction by adding an excess of a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide (B117702) groups on the antibody.
-
-
Purification of the ADC:
-
Purify the final ADC product to remove unconjugated drug, linker, and other reaction components. Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from smaller molecules and to remove aggregates.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280).
-
Determine the average DAR using methods like UV/Vis Spectroscopy and/or HIC (see protocols below).
-
Analyze the product for purity and aggregation using SEC-HPLC.
-
Protocol 2: DAR Determination by UV/Vis Spectroscopy
This protocol provides a straightforward method to calculate the average DAR.
-
Determine Extinction Coefficients (ε):
-
Experimentally determine or obtain from literature the molar extinction coefficients for:
-
The naked antibody at 280 nm (ε_Ab,280_).
-
The DM1 payload at its maximum absorbance, λ_max_ (ε_Drug,λmax_).
-
The DM1 payload at 280 nm (ε_Drug,280_).
-
-
-
Measure ADC Absorbance:
-
Dilute the purified ADC sample to an appropriate concentration in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_) using a spectrophotometer.
-
-
Calculate Concentrations:
-
Use the following equations, derived from the Beer-Lambert law, to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):
-
[Drug] = A_λmax_ / ε_Drug,λmax_
-
Correction Factor (CF) = A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_)
-
[Ab] = (A_280_ - CF) / ε_Ab,280_
-
-
-
Calculate Average DAR:
-
The average DAR is the molar ratio of the drug to the antibody:
-
Average DAR = [Drug] / [Ab]
-
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the analysis of DAR distribution using HIC-HPLC.
-
System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a HIC column suitable for antibodies (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0. (May contain a small percentage of isopropanol, e.g., 20%, to elute highly hydrophobic species).[13]
-
-
Chromatographic Method:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient to decrease the salt concentration (i.e., increase the percentage of Mobile Phase B) over 20-30 minutes. This will elute the ADC species in order of increasing hydrophobicity (and thus, increasing DAR).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with progressively higher DARs.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
Navigating DM1-SMe Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DM1-SMe.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][2] It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can significantly impact the solubility of the product.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, ultrasonic treatment can aid in dissolution.[1] Gentle heating may also be applied.[1] Ensure you are using a sufficient volume of DMSO for the amount of this compound.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, this compound is also soluble in N,N-Dimethylformamide (DMF) at a concentration of 16 mg/mL.[2]
Q4: I need to prepare a working solution for an in vitro cell-based assay. How should I dilute my DMSO stock solution?
A4: For in vitro experiments, the DMSO stock solution should be diluted in an appropriate aqueous buffer, such as phosphate-buffered saline (PBS). A common preparation involves a mixture of DMF and PBS (pH 7.2) at a 1:5 ratio, resulting in a solubility of 0.16 mg/mL.[2] When preparing aqueous solutions, it is recommended to add the co-solvents sequentially.[3]
Q5: How do I prepare this compound for in vivo animal studies?
A5: For in vivo experiments, a common vehicle is a combination of DMSO and corn oil.[1][3] A typical protocol involves preparing a stock solution in DMSO and then diluting it with corn oil. For example, a 10% DMSO and 90% corn oil mixture can achieve a solubility of at least 2.5 mg/mL.[1][3] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1][3]
Q6: I observed precipitation when diluting my this compound stock solution. What are the possible causes and how can I prevent this?
A6: Precipitation upon dilution can occur due to the hydrophobic nature of this compound.[4] This can be caused by:
-
Insufficient co-solvent: The final concentration of the organic solvent (like DMSO) in the aqueous buffer may be too low to maintain solubility.
-
Temperature changes: A decrease in temperature can reduce solubility.
-
pH of the buffer: The pH of the aqueous solution can influence the stability and solubility of the compound.
To prevent precipitation, consider the following:
-
Optimize the co-solvent percentage: You may need to adjust the ratio of your organic solvent to the aqueous buffer.
-
Prepare fresh dilutions: Prepare working solutions immediately before use.
-
Gentle warming and sonication: These techniques can help redissolve small amounts of precipitate.[1]
Q7: How should I store my this compound stock solution?
A7: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is important to protect the solution from light.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (127.49 mM)[1] | Requires sonication; use of new, anhydrous DMSO is critical.[1] |
| DMF | 16 mg/mL[2] | |
| DMSO | 12 mg/mL[2] | |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (3.19 mM)[1][3] | For in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 784.38 g/mol ).[1]
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of a this compound Working Solution for in vivo Studies (10% DMSO in Corn Oil)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Corn Oil
-
Sterile tubes
Procedure:
-
Determine the final concentration and total volume of the working solution required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil.[3]
-
Mix the solution thoroughly by vortexing or gentle inversion until it is homogeneous.
-
Use the freshly prepared working solution on the same day for animal administration.[1][3]
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound in vivo working solution.
References
Technical Support Center: DM1-SMe Handling, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DM1-SMe, alongside troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent microtubule inhibitor.[1][2][][] It is an analog of mertansine (B1676302) (DM1) where the sulfhydryl group is capped with a thiomethane group.[1] Its primary function is to act as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2][] By inhibiting microtubule assembly, this compound disrupts cellular mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[5]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][][6] Under these conditions, it is stable for at least four years.[1] Some suppliers suggest that in its lyophilized form, it can be stable for up to 36 months when stored at -20°C and kept desiccated. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within one month.[7] It is also crucial to protect this compound from light.[7][8]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents.[1][9] It is recommended to prepare stock solutions in high-quality, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][6][9] When preparing stock solutions, it is advisable to briefly centrifuge the vial to ensure any powder entrapped in the cap is collected at the bottom.[6] For in vivo experiments, working solutions should be freshly prepared on the day of use.[7]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory personal protective equipment should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[10] It is important to handle the compound in a well-ventilated area.[]
Data Presentation: Solubility and Stability
The following tables summarize the quantitative data for the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 16 mg/mL[1] |
| DMSO | 12 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[7][11] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid/Lyophilized | -20°C | ≥ 4 years[1] |
| Solid/Lyophilized | -20°C (desiccated) | 36 months |
| Stock Solution | -20°C | 1 month[7] |
| Stock Solution | -80°C | 6 months[7] |
| Short-term | 0 - 4°C | Days to weeks[2] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation with this compound
This protocol outlines a general two-step process for conjugating this compound to an antibody.
-
Antibody Modification:
-
Prepare the antibody at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Introduce a linker with a reactive group (e.g., maleimide) to the antibody. This is often achieved by reacting the lysine (B10760008) residues of the antibody with a heterobifunctional linker like SMCC.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purify the modified antibody to remove excess linker using size-exclusion chromatography (SEC) or a desalting column.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in an organic solvent like DMA or DMSO.
-
Slowly add the this compound stock solution to the purified, modified antibody solution. It is important to control the final concentration of the organic solvent (typically <10% v/v) to prevent antibody precipitation.
-
Incubate the conjugation reaction for 16-18 hours at room temperature or 4°C to allow the thiol group of DM1 (after in-situ reduction of the SMe group) to react with the maleimide (B117702) group on the linker.
-
Purify the resulting ADC to remove unconjugated this compound and other small molecules using SEC or tangential flow filtration.
-
-
Characterization:
-
Determine the protein concentration of the final ADC using a UV-Vis spectrophotometer.
-
Analyze the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a this compound containing ADC.
-
Cell Seeding:
-
Culture the target cancer cells in a suitable medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a negative control ADC in the cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions to the cells. Include untreated cells as a control.
-
Incubate the plate for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).[10]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Incubate the plate overnight in the dark at 37°C.[10]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
-
Question: My conjugation reaction is resulting in a lower than expected DAR. What could be the cause and how can I improve it?
-
Answer: Low conjugation efficiency is a common issue in ADC development.[] Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the reaction can all impact efficiency.[] Ensure the pH of the reaction buffer is optimal for the chosen linker chemistry.
-
Poor Reagent Quality: The quality of the antibody, this compound, and linker is critical. Ensure the antibody is pure (>95%) and has not aggregated. This compound solutions should be freshly prepared.
-
Inefficient Antibody Modification: If using a two-step process, ensure the first step of modifying the antibody with the linker is efficient. You can analyze the linker-to-antibody ratio before adding this compound.
-
Insufficient Reducing Agent (for cysteine conjugation): If conjugating to native or engineered cysteines, ensure complete reduction of disulfide bonds by using an adequate concentration of a reducing agent like TCEP.
-
Issue 2: High Off-Target Toxicity in In Vitro or In Vivo Experiments
-
Question: I am observing significant toxicity in antigen-negative cells or in animal models. What are the potential causes and how can I mitigate this?
-
Answer: Off-target toxicity is a major challenge in ADC development and can be caused by several factors:[13][14]
-
Premature Payload Release: The linker connecting this compound to the antibody may be unstable in circulation, leading to the release of the free drug.[14] Consider using a more stable linker.
-
Hydrophobicity of the ADC: A high DAR can increase the hydrophobicity of the ADC, leading to non-specific uptake by cells of the reticuloendothelial system.[2] Optimizing the DAR is crucial.
-
"Bystander Effect" in Healthy Tissues: If the released payload is membrane-permeable, it can diffuse into and kill healthy bystander cells.[2]
-
Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on immune cells, leading to target-independent uptake.[2][13]
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Question: My IC50 values for my this compound ADC are highly variable between experiments. What could be causing this inconsistency?
-
Answer: Variability in cell-based assays can arise from several sources.[15][16] Here are some key areas to investigate:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, free of contamination, and within a consistent passage number range. Over-passaged cells can exhibit altered sensitivity.[15]
-
Assay Protocol Consistency: Maintain consistency in cell seeding density, incubation times, and reagent concentrations.
-
ADC Quality and Handling: ADC aggregation can affect potency.[15] Ensure your ADC is properly stored and handle it gently, avoiding vigorous vortexing. Minimize freeze-thaw cycles by preparing aliquots.[15]
-
Plate Edge Effects: Cells in the outer wells of a 96-well plate can behave differently due to temperature and humidity gradients. Consider not using the outer wells for experimental data points.
-
Visualizations
Caption: Workflow for this compound ADC development.
Caption: Troubleshooting guide for low DAR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Validation & Comparative
A Comparative Analysis of the Anti-Tubulin Agents DM1-SMe and DM1
In the landscape of potent cytotoxic agents for cancer therapy, the maytansinoids DM1 and its derivative, DM1-SMe, stand out for their profound impact on microtubule dynamics. This guide provides a detailed comparison of the efficacy of this compound and DM1, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both DM1 and this compound are highly potent microtubule-targeted compounds that induce mitotic arrest and subsequent cell death.[1] Experimental data suggests that while both compounds exhibit cytotoxicity in the sub-nanomolar to nanomolar range, this compound, a stable derivative of DM1, demonstrates a stronger suppression of microtubule dynamics.[2][3] This guide will delve into the quantitative comparison of their efficacy, their shared mechanism of action, and the experimental protocols used to derive these findings.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and its parent compound, maytansine (B1676224), which is structurally very similar to the unstable free thiol form of DM1. It is important to note that this compound is a version of DM1 that is stabilized for cell culture medium.[1]
| Parameter | Maytansine | This compound | Cell Line/System | Reference |
| IC50 for Mitotic Arrest | 710 pM | 330 pM | MCF7 | [2] |
| IC50 for G2-M Arrest | 310 pM | 340 pM | MCF7 | [2] |
| Kd for Tubulin Binding | 0.86 ± 0.2 µM | 0.93 ± 0.2 µM | Purified Tubulin | [3][4] |
| High-Affinity Microtubule Binding Sites | Not Reported | ~37 sites/microtubule | Purified Microtubules | [2][4] |
| Kd for High-Affinity Microtubule Binding | Not Reported | 0.1 ± 0.05 µM | Purified Microtubules | [3][4] |
This compound has been shown to be a highly potent cytotoxic agent with IC50 values ranging from 0.003 to 0.01 nM in a panel of human tumor cell lines, suggesting it is about 3 to 10-fold more potent than maytansine.[5][6]
Mechanism of Action: Microtubule Disruption
Both DM1 and this compound exert their cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[] Their mechanism of action can be summarized as follows:
-
Binding to Tubulin: Maytansinoids bind to tubulin, the protein subunit of microtubules.[4]
-
Suppression of Microtubule Dynamics: This binding suppresses the dynamic instability of microtubules, which is the process of alternating between periods of growth and shortening.[2] this compound has been shown to be a more potent suppressor of microtubule dynamics than maytansine.[2]
-
Mitotic Arrest: The disruption of microtubule function leads to the formation of abnormal mitotic spindles, arresting the cell cycle in the G2/M phase.[1][2]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[8]
The following diagram illustrates the signaling pathway leading to mitotic arrest induced by maytansinoids.
References
- 1. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [shop.labclinics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Oncology: In Vivo Validation of DM1-SMe ADC Potency in Xenograft Models
For Immediate Release
A comprehensive analysis of preclinical data validates the potent anti-tumor activity of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload DM1-SMe in various xenograft models of solid tumors. This guide provides a comparative overview of this compound ADCs against other cytotoxic payloads, supported by experimental data and detailed methodologies for researchers in drug development.
This compound, a derivative of maytansine, functions as a highly potent microtubule inhibitor.[1] When conjugated to a monoclonal antibody targeting a tumor-specific antigen, it is designed for selective delivery to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[1] Upon internalization, the this compound payload is released, leading to cell cycle arrest and apoptosis.[1]
Comparative Efficacy of this compound ADCs in Xenograft Models
Numerous studies have demonstrated the significant in vivo efficacy of this compound ADCs across a range of solid tumor types. This section summarizes key findings and provides a comparative analysis with other ADC payloads.
HER2-Positive Cancers
Trastuzumab emtansine (T-DM1), an ADC composed of the anti-HER2 antibody trastuzumab linked to DM1, has shown remarkable efficacy in preclinical models. In a study using HER2-positive biliary tract cancer xenografts, T-DM1 treatment resulted in significant dose-dependent antitumor activity, with tumor growth inhibition (TGI) reaching 108% in the KMCH-1 model and 75% in the Mz-ChA-1 model 21 days after the first dose of 20 mg/kg.[1] Furthermore, in HER2-positive gastric cancer xenografts (N-87 and OE-19), T-DM1 induced a complete pathological response in all OE-19 xenografted mice and in half of the N-87 xenografted mice.[2] T-DM1 has also demonstrated efficacy in trastuzumab-resistant breast cancer models, such as the JIMT-1 xenograft, where it significantly inhibited tumor outgrowth.[3]
A direct comparison in a multiresistant HER2-positive breast cancer lung metastasis model (L-JIMT-1) revealed that while T-DM1 showed anti-tumor activity, trastuzumab deruxtecan (B607063) (T-DXd) and disitamab vedotin (MMAE payload) led to a smaller number of lung metastases, suggesting payload and linker chemistry can influence efficacy in resistant settings.[1] The payloads of T-DM1 (DM1) and disitamab vedotin (MMAE) are microtubule inhibitors, whereas T-DXd's payload is a topoisomerase I inhibitor.[1]
Colorectal Cancer
In a DLD-1 colorectal cancer xenograft model, an ADC consisting of nimotuzumab conjugated to a PEGylated DM1 (nimotuzumab-PEG6-DM1) demonstrated significant therapeutic potential.[4] Three doses of 15 mg/kg resulted in complete cures in 4 out of 6 mice for the low drug-to-antibody ratio (DAR) conjugate and 2 out of 5 mice for the high DAR version.[4] Another study using SNU-C2B xenografts showed complete remission in 2 out of 3 mice following treatment with the same ADC.[5]
Non-Hodgkin's Lymphoma (NHL)
An anti-CD22 ADC with a stable MCC linker to DM1 (anti-CD22-MCC-DM1) was shown to induce complete tumor regression in NHL xenograft mouse models, highlighting its potential for hematological malignancies.[6]
Quantitative In Vivo Efficacy Data
| ADC Target | ADC (Payload) | Cancer Type | Xenograft Model | Key Efficacy Results | Reference |
| HER2 | Trastuzumab emtansine (T-DM1) | Biliary Tract Cancer | KMCH-1 | 108% Tumor Growth Inhibition (TGI) at 20 mg/kg | [1] |
| HER2 | Trastuzumab emtansine (T-DM1) | Biliary Tract Cancer | Mz-ChA-1 | 75% TGI at 20 mg/kg | [1] |
| HER2 | Trastuzumab emtansine (T-DM1) | Gastric Cancer | N-87 | Complete pathological response in 50% of mice | [2] |
| HER2 | Trastuzumab emtansine (T-DM1) | Gastric Cancer | OE-19 | Complete pathological response in 100% of mice | [2] |
| HER2 | Trastuzumab emtansine (T-DM1) | Breast Cancer (Trastuzumab-resistant) | JIMT-1 | Significant tumor growth inhibition | [3] |
| HER2 | Trastuzumab deruxtecan (T-DXd) | Breast Cancer (Multiresistant) | L-JIMT-1 Lung Mets | Significantly fewer lung metastases than T-DM1 | [1] |
| HER2 | Disitamab vedotin (MMAE) | Breast Cancer (Multiresistant) | L-JIMT-1 Lung Mets | Significantly fewer lung metastases than T-DM1 & T-DXd | [1] |
| EGFR | Nimotuzumab-PEG6-DM1 (Low DAR) | Colorectal Cancer | DLD-1 | 4 out of 6 mice with complete cures at 15 mg/kg | [4] |
| EGFR | Nimotuzumab-PEG6-DM1 (High DAR) | Colorectal Cancer | DLD-1 | 2 out of 5 mice with complete cures at 15 mg/kg | [4] |
| EGFR | Nimotuzumab-PEG6-DM1 | Colorectal Cancer | SNU-C2B | 2 out of 3 mice with complete remission at 15 mg/kg | [5] |
| CD22 | Anti-CD22-MCC-DM1 | Non-Hodgkin's Lymphoma | Various | Complete tumor regression observed | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below are generalized protocols based on the reviewed literature.
Subcutaneous Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., N-87, DLD-1, JIMT-1) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.[6]
-
Animal Models: Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or NOD/SCID, are typically used to prevent rejection of human tumor cells.[7]
-
Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 2 x 10^7 cells) is injected subcutaneously into the flank of the mice.[7][8] The cell suspension is often mixed with Matrigel to support tumor formation.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-150 mm³) before the initiation of treatment.[7][8] Tumor volume is measured regularly using calipers and calculated with the formula: (Length × Width²)/2.[6]
ADC Administration and Efficacy Assessment
-
Dosing and Schedule: ADCs are administered intravenously at specified doses (e.g., 15-20 mg/kg).[1][4] The treatment schedule can vary, for instance, once every 3 weeks for 6 weeks.[1]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, measured by changes in tumor volume over time compared to a vehicle control group.[8] Other endpoints may include the number of complete responses/cures and survival analysis.[4]
-
Tolerability: Animal body weight and general health are monitored throughout the study to assess the toxicity of the ADC.[9]
Visualizing the Process and Mechanism
To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Conclusion
The data from numerous preclinical xenograft models strongly support the potency of this compound as an ADC payload for solid tumors. Its ability to induce significant tumor regression and, in some cases, complete cures, underscores its therapeutic potential. Head-to-head comparisons with other payloads, such as MMAE and deruxtecan, indicate that the choice of payload and linker technology is critical and can influence efficacy, particularly in drug-resistant tumor models. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and drug development professionals in the ongoing effort to advance targeted cancer therapies.
References
- 1. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Maytansinoid Payloads for Antibody-Drug Conjugates: DM1-SMe vs. Other Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Maytansinoids, a class of potent microtubule inhibitors, have emerged as a cornerstone in ADC development. This guide provides an objective comparison of DM1-SMe, a key metabolite of certain maytansinoid ADCs, with other prominent maytansinoid payloads, supported by experimental data to inform payload selection in ADC design.
Introduction to Maytansinoid Payloads
Maytansinoids exert their cytotoxic effects by binding to tubulin and inhibiting microtubule assembly, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[1][2] Their high potency, with activity at sub-nanomolar concentrations, makes them ideal candidates for targeted delivery via ADCs.[1][3] Semisynthetic derivatives of maytansine, such as DM1 and DM4, have been developed to incorporate a thiol group, enabling conjugation to antibodies through various linker technologies.[1][3] this compound is the S-methylated metabolite of thiol-containing maytansinoids like DM1, formed after the ADC is internalized and the linker is cleaved within the target cell.[4][5]
Mechanism of Action: A Deeper Look at Microtubule Disruption
All maytansinoids share a common mechanism of action by targeting tubulin.[1][2] However, subtle differences in their interaction with microtubules can influence their cytotoxic potential.
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: General mechanism of action for maytansinoid ADCs.
Studies have shown that S-methylated metabolites, such as S-methyl DM1 and S-methyl DM4, are potent suppressors of microtubule dynamic instability, even more so than the parent compound maytansine.[5][6] S-methyl DM1 binds to high-affinity sites at the microtubule ends, potently inhibiting both growth and shortening phases.[5][7] While both S-methyl DM1 and S-methyl DM4 strongly suppress microtubule dynamics, S-methyl DM4 has been observed to induce more extensive tubulin aggregation at higher concentrations.[5]
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of maytansinoid payloads is a key indicator of their potential therapeutic activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Payload | Cell Line | IC50 (nM) | Reference |
| Maytansine | A375 (melanoma) | 0.05 | [8] |
| BJAB (B-cell) | 0.03 | [8] | |
| COLO205 (colon) | Not Reported | [8] | |
| KB (cervix) | Not Reported | [8] | |
| MOLT-4 (T-cell) | Not Reported | [8] | |
| S-methyl DM1 | Multiple Cancer Cells | Nanomolar levels | [9] |
| S-methyl DM4 | COLO 205 (colon) | Not Reported | [10] |
| A-375 (melanoma) | Not Reported | [10] |
The Bystander Effect: Killing Neighboring Tumor Cells
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative tumor cells, is a crucial attribute for ADCs, especially in the context of heterogeneous tumors.[11] This effect is largely dependent on the physicochemical properties of the released payload, particularly its ability to cross cell membranes.
Maytansinoid ADCs with cleavable linkers can induce a bystander effect.[12] The released thiol-containing maytansinoids (e.g., DM1, DM4) are hydrophobic and can diffuse into neighboring cells.[12] Once inside, they can be S-methylated to their active forms.[4] The efficiency of this bystander killing can be influenced by the specific maytansinoid derivative and the linker chemistry. For instance, ADCs designed to release an aniline-bearing maytansinoid have been shown to induce greater bystander killing than those releasing charged or reactive metabolites.[13]
Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic (PK) profile of an ADC, which is influenced by the payload and linker, dictates its exposure and therapeutic window. Generally, ADCs have PK properties more similar to monoclonal antibodies than to small molecules, with slow clearance and a small volume of distribution.[14]
Comparative in vivo studies have shown that the choice of maytansinoid and linker can significantly impact anti-tumor activity. For example, in a comparative study, an ADC with a sulfo-SPDB-DM4 linker-payload combination was identified as optimal for a CDH6-targeting ADC in ovarian cancer models.[15] The stability of the linker is a critical factor, with more stable linkers generally leading to a longer ADC half-life and potentially a better therapeutic index.[12]
| ADC Component | Observation | Reference |
| Linker Type | Disulfide-linked T-DM1 showed a 2-fold increase in clearance compared to the thioether-linked T-DM1. | [16] |
| Payload (DM1 vs. DM4) | An ADC with a sulfo-SPDB-DM4 linker-payload was found to be optimal in a CDH6-targeting ADC for ovarian cancer compared to an SMCC-DM1 version. | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., Antibody-DM1-SMe, Antibody-DM4)
-
Unconjugated antibody (control)
-
Free maytansinoid payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[17]
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the treatment solutions.[17]
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[18]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.[17][19]
-
Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.[19]
-
Read the absorbance at 570 nm using a microplate reader.[17][19]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.[18]
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Procedure:
-
Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP).
-
Co-culture the fluorescently labeled Ag- cells with unlabeled antigen-positive (Ag+) cells at various ratios in 96-well plates.[11]
-
Treat the co-cultures with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Incubate the plates for 72-120 hours.[18]
-
Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[18]
In Vitro Microtubule Dynamics Assay
This assay directly measures the effect of maytansinoids on the polymerization and depolymerization of microtubules.
Procedure:
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Assemble microtubules in the presence of GTP.
-
Add different concentrations of the maytansinoid payloads (e.g., S-methyl DM1, S-methyl DM4) to the assembled microtubules.[9]
-
Monitor microtubule polymerization and dynamics using techniques such as light scattering, sedimentation assays, or fluorescence microscopy with fluorescently labeled tubulin.[9][10][20]
-
Quantify parameters such as the rates of microtubule growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).[21]
Conclusion
The selection of a maytansinoid payload for an ADC is a multifaceted decision that requires careful consideration of its intrinsic potency, its ability to induce a bystander effect, and its pharmacokinetic properties once conjugated to an antibody. This compound, as a key active metabolite, demonstrates potent inhibition of microtubule dynamics. While direct, comprehensive comparative data for this compound against other maytansinoids like DM4 is still emerging, the available evidence suggests that subtle structural modifications among maytansinoid derivatives can lead to significant differences in their biological activity and metabolic stability. The linker chemistry further adds another layer of complexity and opportunity for optimization. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different maytansinoid payloads, enabling a more informed and rational design of next-generation ADCs.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Cross-Reactivity of DM1-SMe Conjugated Antibodies
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibody-drug conjugates (ADCs) is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of DM1-SMe conjugated antibodies, examining their performance against alternative platforms and offering insights into the experimental protocols essential for their evaluation.
The therapeutic efficacy of an ADC is a delicate balance between potent, targeted cell killing and minimal off-target toxicity.[1] The maytansinoid DM1, a potent microtubule inhibitor, is a widely used payload in ADC development.[2][3] Its thiomethyl-containing derivative, this compound, is designed for conjugation to antibodies.[3] However, like all ADCs, those utilizing this compound are susceptible to off-target binding and toxicity, which can be influenced by the antibody, the linker, and the payload itself.[1][2] This guide delves into the comparative cross-reactivity of this compound ADCs, providing data to inform the selection and development of next-generation cancer therapies.
Comparative Performance of Maytansinoid-Based ADCs
The choice of payload and linker can significantly impact the therapeutic index of an ADC. While DM1 and DM4 are both potent maytansinoid tubulin inhibitors, their structural differences can influence factors like hydrophobicity, membrane permeability, and susceptibility to efflux pumps, all of which can affect off-target toxicity.[][5]
In Vitro Cytotoxicity: On-Target Potency vs. Off-Target Effects
A critical assessment of an ADC's cross-reactivity involves comparing its cytotoxicity on antigen-positive (target) and antigen-negative (off-target) cell lines. The following table summarizes in vitro cytotoxicity data for various maytansinoid-based ADCs.
| ADC Construct | Target Cell Line | Target Antigen | IC50 (nM) | Off-Target Cell Line | IC50 (nM) | Reference |
| anti-EpCAM-SMCC-DM1 | HCT-15 | EpCAM | 0.1 | COLO 205 (MDR1-) | 0.03 | [6] |
| anti-EpCAM-PEG4Mal-DM1 | HCT-15 | EpCAM | 0.08 | COLO 205 (MDR1-) | 0.03 | [6] |
| anti-EpCAM-SMCC-DM1 | COLO 205 (MDR1+) | EpCAM | >10 | - | - | [6] |
| anti-EpCAM-PEG4Mal-DM1 | COLO 205 (MDR1+) | EpCAM | 0.3 | - | - | [6] |
| huC242-SPDB-DM4 | COLO 205 | CanAg | ~0.01 | - | - | [7] |
Note: IC50 values are approximate and have been extracted from graphical data in some cases. The specific experimental conditions can be found in the cited literature.
These data highlight that while both DM1 and DM4-based ADCs exhibit potent anti-tumor activity, the choice of linker can significantly impact efficacy, particularly in multidrug-resistant (MDR) cell lines. The hydrophilic PEG4Mal linker, for instance, appears to help bypass MDR1-mediated resistance.[6][8]
Comparative Hydrophobicity and Stability
The physicochemical properties of ADCs, such as hydrophobicity, can influence their pharmacokinetics and potential for off-target uptake. A comparative study of maytansinoid- and auristatin-based ADCs revealed that maytansinoid-based ADCs are generally less hydrophobic.[9][10]
| ADC Drug-Linker | Calculated AlogP | RP-HPLC Retention Time (min) | Reference |
| MCC-Maytansinoid | 3.76 | 5.5 | [9] |
| MC-VC-PAB-MMAE | 4.79 | 11.5 | [9] |
Lower hydrophobicity may be advantageous in reducing non-specific interactions and improving the ADC's pharmacokinetic profile.[9]
Experimental Protocols for Assessing Cross-Reactivity
Robust and reproducible experimental data are the bedrock of any comparative analysis. The following section details key methodologies for evaluating the cross-reactivity of this compound conjugated antibodies.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
TCR studies are a regulatory requirement and a critical step in preclinical safety assessment to identify potential off-target binding of therapeutic antibodies in a comprehensive panel of human tissues.[11][12][13][14]
Objective: To determine the binding profile of a this compound conjugated antibody across a panel of normal human tissues.
Materials:
-
Test ADC (this compound conjugated antibody)
-
Negative control ADC (isotype control with the same linker-payload)
-
Positive control tissue (known to express the target antigen)
-
Panel of frozen normal human tissues (FDA/EMA recommended list) from at least three unrelated donors.[11][14]
-
Secondary antibodies and detection reagents
-
Microscope
Protocol Outline:
-
Assay Development and Optimization:
-
Determine the optimal concentration of the test ADC that provides specific staining on the positive control tissue with minimal background.
-
Validate the specificity of the staining using a negative control ADC.
-
-
Tissue Staining:
-
Cryosection the frozen human tissues.
-
Fix the tissue sections according to an optimized protocol.
-
Block non-specific binding sites.
-
Incubate the sections with the pre-determined optimal concentration of the test ADC and the negative control ADC.
-
Wash the sections to remove unbound antibody.
-
Incubate with an appropriate secondary antibody and detection system.
-
Counterstain and mount the slides.
-
-
Pathological Evaluation:
-
A board-certified pathologist should evaluate the stained slides.
-
The intensity and localization of staining in each tissue should be recorded.
-
Any specific, off-target staining should be carefully documented and characterized.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC on both target and non-target cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a this compound conjugated ADC on a panel of cancer cell lines with varying levels of target antigen expression.
Protocol Outline:
-
Cell Culture: Culture target antigen-positive and -negative cell lines in appropriate media.
-
Cell Seeding: Seed a predetermined number of cells into 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control ADC. Add the dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Biodistribution Studies
These studies track the localization of the ADC in animal models to assess tumor targeting and off-target accumulation.[15][16][17]
Objective: To determine the biodistribution and tumor uptake of a radiolabeled this compound conjugated antibody in a xenograft mouse model.
Protocol Outline:
-
Radiolabeling: Label the ADC with a suitable radioisotope (e.g., 89Zr, 111In).[16]
-
Animal Model: Implant tumor cells (target-positive) into immunocompromised mice.
-
ADC Administration: Once tumors reach a specified size, inject the radiolabeled ADC intravenously.
-
Imaging and Tissue Collection: At various time points post-injection, perform imaging (e.g., PET/SPECT) and/or euthanize the animals and collect tumors and major organs.[16]
-
Quantification: Measure the radioactivity in the collected tissues using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[15]
Visualizing Workflows and Pathways
To further elucidate the experimental processes and the underlying mechanisms, the following diagrams are provided.
Caption: Workflow for assessing ADC cross-reactivity.
Caption: On-target and potential off-target ADC mechanisms.
Conclusion
The development of this compound conjugated antibodies with an optimal therapeutic window requires a thorough understanding and mitigation of potential cross-reactivities. This guide provides a framework for the comparative evaluation of these ADCs, emphasizing the importance of robust experimental data and detailed protocols. By carefully considering the choice of linker and payload, and by conducting comprehensive in vitro and in vivo cross-reactivity studies, researchers can better predict and manage off-target toxicities, ultimately leading to the development of safer and more effective cancer therapies. The data presented herein suggests that while this compound remains a potent and valuable payload, careful ADC design, including the use of hydrophilic linkers, can further enhance its therapeutic potential by overcoming mechanisms of resistance and potentially reducing off-target effects.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionformedicine.com [precisionformedicine.com]
- 12. info.bioivt.com [info.bioivt.com]
- 13. info.bioivt.com [info.bioivt.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocytogen.com [biocytogen.com]
A Comparative Analysis of Linkers for DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the cytotoxic payload to the monoclonal antibody. For the potent maytansinoid derivative DM1, and its conjugation-ready form DM1-SMe, the choice of linker is a key determinant of the therapeutic index. This guide provides a detailed comparison of the predominant linker technologies for this compound, supported by experimental data, to inform rational ADC design and development.
This compound is a derivative of the microtubule inhibitor DM1, modified with a methyl disulfide group to facilitate its conjugation to antibodies.[] The selection of a linker dictates the stability of the ADC in circulation, the mechanism of payload release, and the overall pharmacokinetic and pharmacodynamic profile. The two principal classes of linkers employed for this compound are non-cleavable and cleavable linkers.
Comparative Performance of Linker Technologies
The decision between a cleavable and non-cleavable linker for a this compound ADC involves a trade-off between stability and payload release mechanism, which in turn affects efficacy and toxicity.
Non-Cleavable Linkers: Stability and Safety
Non-cleavable linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond between the antibody and DM1.[2] The release of the cytotoxic payload from these ADCs is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2][3] This process releases the payload with the linker and a lysine (B10760008) residue attached (e.g., Lys-MCC-DM1).[2]
A primary advantage of non-cleavable linkers is their high plasma stability, which minimizes the premature release of the potent DM1 payload in systemic circulation, thereby reducing the risk of off-target toxicity.[2][3] This enhanced stability can lead to a more favorable safety profile.[4] However, the resulting charged payload-linker-amino acid complex is typically less membrane-permeable, which limits the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative cancer cells.[3][5]
Cleavable Linkers: Enhanced Potency and the Bystander Effect
Cleavable linkers are designed to be stable in circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell. For DM1, disulfide-based linkers are a common choice. These linkers, such as SPP (succinimidyl 4-(2-pyridyldithio)propionate), are cleaved in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione.[5]
The key advantage of cleavable linkers is their ability to release the payload in its native, highly potent form, which can then diffuse across cell membranes to exert a bystander effect.[5] This can be particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. However, cleavable linkers may exhibit lower plasma stability compared to non-cleavable linkers, potentially leading to premature drug release and increased systemic toxicity.[6]
Data Presentation
The following tables summarize the quantitative data comparing the performance of non-cleavable and cleavable linkers for DM1-based ADCs.
| Linker Type | Example Linker | Release Mechanism | Key Advantage | Key Disadvantage |
| Non-Cleavable | SMCC (Thioether) | Lysosomal degradation of the antibody | High plasma stability, improved safety profile[2][4] | Limited or no bystander effect[3][5] |
| Cleavable | SPP (Disulfide) | Reduction by intracellular glutathione | Potent bystander effect[5] | Potential for lower plasma stability and higher off-target toxicity[6] |
| Parameter | Non-Cleavable Linker (e.g., SMCC-DM1) | Cleavable Linker (e.g., SPP-DM1) |
| In Vitro Potency | Potent against antigen-positive cells. | Often more potent, especially in co-culture with antigen-negative cells due to the bystander effect. |
| Plasma Stability | Generally higher, leading to longer half-life.[2][4] | Can be lower due to susceptibility to reduction in the bloodstream. |
| In Vivo Efficacy | Effective in antigen-positive tumor models. | Can show superior efficacy in heterogeneous tumor models. |
| Toxicity | Generally better tolerated with a wider therapeutic window.[4] | May exhibit higher systemic toxicity due to premature payload release. |
| Active Metabolite | Lysine-Linker-DM1 (e.g., Lys-MCC-DM1)[2] | DM1-thiol |
Mandatory Visualization
Caption: Mechanism of action for ADCs with non-cleavable vs. cleavable linkers.
Caption: General experimental workflow for linker evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a this compound ADC on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Appropriate cell culture medium with supplements (e.g., 10% FBS)
-
96-well cell culture plates
-
This compound ADC at various concentrations
-
Control articles (unconjugated antibody, free DM1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7][8]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control articles in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.[8]
-
Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified 5% CO₂ incubator.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC and vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.[10]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Dosing: Administer the this compound ADC (e.g., intravenously) and vehicle control according to the predetermined dosing schedule.[12]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[10]
-
Endpoint: The study can be concluded when tumors in the control group reach a maximum allowed size or after a predefined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.
Conclusion
The selection of a linker for a this compound ADC is a critical decision that significantly impacts its therapeutic potential. Non-cleavable linkers generally offer superior plasma stability and a better safety profile, making them a robust choice for many applications.[2][4] Cleavable linkers, on the other hand, can provide enhanced potency through the bystander effect, which may be advantageous for treating heterogeneous tumors.[5] A thorough preclinical evaluation, encompassing both in vitro and in vivo studies as outlined in this guide, is essential for selecting the optimal linker to maximize the therapeutic index of a this compound ADC for a specific cancer indication.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Correlation of DM1-SMe ADC Activity
This guide provides a comparative analysis of the in vitro and in vivo activity of Antibody-Drug Conjugates (ADCs) utilizing the DM1-SMe payload. It is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of these powerful cancer therapeutics. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to offer a comprehensive overview.
Data Presentation: In Vitro vs. In Vivo Activity of this compound ADCs
The correlation between in vitro cytotoxicity and in vivo efficacy is a cornerstone of ADC development. Below is a summary of quantitative data from representative studies, comparing the performance of this compound ADCs and alternative payloads in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound and Comparators
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| This compound (free drug) | Multiple Human Tumor Cell Lines | N/A | 0.003 - 0.01 | [1] |
| Anti-EpCAM-SMCC-DM1 | COLO 205 (MDR1-) | EpCAM | ~1 | [2] |
| Anti-EpCAM-SMCC-DM1 | COLO 205 (MDR1+) | EpCAM | >100 | [2] |
| Anti-EpCAM-PEG4Mal-DM1 | COLO 205 (MDR1+) | EpCAM | ~10 | [2] |
| Ado-trastuzumab emtansine (T-DM1) | HER2-positive breast cancer cells | HER2 | Not Specified | [3] |
| scPDL1-DM1 | A549 (PD-L1 positive) | PD-L1 | Not Specified | [4] |
Table 2: In Vivo Efficacy of this compound ADCs and Comparators
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| IMGN901 (this compound ADC) | PPTP solid tumor xenografts | 15 mg/kg, IV, 3x/week for 6 weeks | Tumor growth inhibition | [5] |
| Anti-EpCAM-SMCC-DM1 | COLO 205 (MDR1-) xenograft | Single IV dose (170-680 µg/kg) | Dose-dependent tumor regression | [2] |
| Anti-EpCAM-PEG4Mal-DM1 | COLO 205 (MDR1+) xenograft | Single IV dose (170-680 µg/kg) | Improved efficacy over SMCC-DM1 | [2] |
| Ado-trastuzumab emtansine (T-DM1) | Fo5 (HER2-positive) xenograft | Not Specified | Complete regression in 3/10 animals | [3] |
| Alternative Payload: Pyrrolobenzodiazepine (PBD) ADC | CanAg-expressing xenografts | Not Specified | High cytotoxic potency |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate ADC activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to ADC treatment using a colorimetric MTT assay.
Materials:
-
Target cancer cell lines (e.g., A549, COLO 205)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody control in complete growth medium. Remove the existing medium from the cells and add the ADC dilutions. Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an ADC.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured tumor cells during their exponential growth phase and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to the respective groups via intravenous injection.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis can be performed to determine the significance of the observed effects.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the activity of this compound ADCs.
Caption: Mechanism of Action of a this compound ADC.
Caption: General Workflow for ADC In Vitro and In Vivo Testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Assessing the Bystander Effect of DM1-SMe ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to eliminate antigen-negative tumor cells in the vicinity of antigen-positive cells, is a critical attribute for enhancing therapeutic efficacy, particularly in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the maytansinoid payload DM1, with a focus on the thioether-linked DM1-SMe, against other common ADC platforms. The information is supported by experimental data and detailed methodologies to inform rational ADC design and evaluation.
The Decisive Role of the Linker in DM1-Mediated Bystander Killing
The capacity of a DM1-based ADC to induce a bystander effect is intrinsically linked to the nature of its linker. Upon internalization and lysosomal degradation of the ADC, the properties of the released payload-linker metabolite dictate its ability to permeate the cell membrane and affect neighboring cells.
ADCs with non-cleavable linkers , such as the well-characterized ado-trastuzumab emtansine (T-DM1), which utilizes a thioether-based SMCC linker, exhibit a negligible bystander effect. The primary catabolite, lysine-SMCC-DM1, is highly charged and membrane-impermeable, thus trapping the cytotoxic agent within the target cell.[1][2]
Conversely, ADCs with cleavable linkers , for instance, those employing disulfide bonds, have the potential to release a more membrane-permeable form of DM1, which could theoretically induce a bystander effect.[3] This highlights the critical interplay between the payload and the linker in orchestrating bystander cytotoxicity.
Comparative Analysis of ADC Payloads and their Bystander Potential
The choice of payload is a key determinant of an ADC's bystander killing capacity. The following table summarizes the bystander potential of DM1 in comparison to other commonly used cytotoxic agents.
| Payload Class | Specific Payload | Linker Type Example | Bystander Effect Potential | Rationale |
| Maytansinoids | This compound (via MCC linker) | Non-cleavable (Thioether) | Low to Negligible | The released payload metabolite (e.g., Lys-MCC-DM1) is charged and largely retained within the target cell.[4] |
| DM1 | Cleavable (e.g., Disulfide) | Potential | Release of a less polar, more membrane-permeable DM1 metabolite may allow for diffusion to neighboring cells.[3] | |
| Auristatins | MMAE | Cleavable (e.g., vc) | High | The released MMAE payload is neutral, hydrophobic, and highly membrane-permeable, enabling significant bystander killing.[2][5] |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | The released MMAF payload has a charged carboxyl group, which limits its membrane permeability and bystander effect.[2][5] | |
| Topoisomerase I Inhibitors | DXd | Cleavable (e.g., GGFG) | High | The released DXd payload is highly membrane-permeable, leading to a potent bystander effect.[6] |
Experimental Assessment of the Bystander Effect
A definitive evaluation of an ADC's bystander effect requires robust in vitro and in vivo experimental models.
Key In Vitro Bystander Effect Assays
Two primary in vitro methods are employed to quantify the bystander killing effect:
-
Co-culture Bystander Assay: This is the foundational assay for evaluating the bystander effect.[1][7]
-
Conditioned Medium Transfer Assay: This assay helps to confirm that the cytotoxic effect on bystander cells is mediated by a secreted factor from the target cells.[7]
Experimental Protocols
This protocol is designed to assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Cell Lines:
-
Antigen-positive (Ag+) cells: A cell line endogenously expressing the target antigen of the ADC (e.g., SKBR3 for HER2).[7]
-
Antigen-negative (Ag-) cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. These cells should be engineered to express a fluorescent protein (e.g., GFP-MCF7) for easy identification and quantification.[1][7]
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 3:1, 1:3), keeping the total cell number constant. Include monocultures of both Ag+ and Ag- cells as controls.[1]
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[1]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[4]
-
Data Acquisition: Monitor the viability of the fluorescently labeled Ag- cells over time using fluorescence microscopy or flow cytometry. Total cell viability can be assessed using assays like CellTiter-Glo®.
-
Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[1]
Procedure:
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate and treat with the ADC at a concentration that induces cytotoxicity. As a control, treat another plate of Ag+ cells with vehicle. After 48-72 hours, collect the culture supernatant (conditioned medium).
-
Treat Bystander Cells: Seed Ag- cells in a new 96-well plate. After adherence, replace the culture medium with the conditioned medium collected in the previous step.
-
Assess Viability: Incubate the Ag- cells for 48-72 hours and then assess their viability.
-
Analysis: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from vehicle-treated cells, confirms that a cytotoxic payload is released into the medium and is responsible for the bystander effect.[7]
Visualizing the Mechanisms
Mechanism of Action: ADC with Bystander Effect
Caption: ADC with a cleavable linker releases a membrane-permeable payload, leading to bystander killing.
Mechanism of Action: ADC without Bystander Effect (e.g., this compound with non-cleavable linker)
Caption: ADC with a non-cleavable linker results in a charged payload metabolite, preventing bystander effect.
Experimental Workflow: In Vitro Co-Culture Bystander Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
A Comparative Guide to the Reproducibility and Efficacy of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody-drug conjugates (ADCs) utilizing the DM1 maytansinoid payload with a non-cleavable SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, commonly referred to as DM1-SMe conjugation. The focus is on the reproducibility of the conjugation process and the resulting efficacy of the ADC. This guide also compares this compound technology with other prominent ADC platforms, namely those employing monomethyl auristatin E (MMAE) and F (MMAF), to offer a comprehensive overview for researchers in the field of targeted cancer therapy.
Executive Summary
The conjugation of the cytotoxic maytansinoid DM1 to monoclonal antibodies via lysine (B10760008) residues using an SMCC linker is a widely adopted strategy in ADC development, exemplified by the FDA-approved drug ado-trastuzumab emtansine (Kadcyla®).[1][2] This method, while effective, results in a heterogeneous mixture of ADC species with a variable drug-to-antibody ratio (DAR) and conjugation sites.[1][3] The reproducibility of this process is a critical quality attribute, as variations in DAR and drug distribution can significantly impact the ADC's efficacy, pharmacokinetics, and safety profile.[1][4] Generally, with well-controlled manufacturing processes, consistent DAR profiles can be achieved.[5]
This guide presents a comparative analysis of this compound ADCs with those utilizing the tubulin-inhibiting auristatins, MMAE and MMAF. The choice of payload and linker technology profoundly influences the ADC's properties, including potency, stability, and the potential for bystander killing.[6][] While DM1 and auristatins are both potent microtubule inhibitors, their distinct chemical properties and the linkers used for conjugation lead to differences in hydrophobicity, plasma stability, and mechanisms of payload release, all of which are discussed herein.[6][8]
Data Presentation: Comparative Analysis of ADC Technologies
The following tables summarize key quantitative data comparing this compound with MMAE- and MMAF-based ADCs. Data is compiled from various preclinical studies and represents typical values. Direct head-to-head comparisons under identical experimental conditions are often limited in publicly available literature.
Table 1: Comparison of Conjugation and Physicochemical Properties
| Parameter | This compound (Lysine Conjugation) | MMAE (Cysteine or Lysine Conjugation) | MMAF (Cysteine Conjugation) |
| Payload Type | Maytansinoid (Tubulin Inhibitor) | Auristatin (Tubulin Inhibitor) | Auristatin (Tubulin Inhibitor) |
| Linker Type | Non-cleavable (e.g., SMCC) | Cleavable (e.g., Val-Cit) or Non-cleavable | Cleavable (e.g., Val-Cit) or Non-cleavable |
| Conjugation Site | Lysine | Cysteine (preferred) or Lysine | Cysteine (preferred) |
| Typical Average DAR | 3.5 - 4.0[1] | 2 - 4 (Cysteine), 2-8 (Lysine) | 2 - 4 (Cysteine) |
| DAR Distribution | Heterogeneous (0-8)[3] | More Homogeneous (Cysteine) | More Homogeneous (Cysteine) |
| Relative Hydrophobicity | Less hydrophobic than MMAE-based ADCs[8] | More hydrophobic[8] | Less hydrophobic than MMAE, more polar[] |
| Plasma Stability | High, due to stable thioether bond[9] | Dependent on linker; cleavable linkers are designed for conditional release[6] | Dependent on linker; generally stable in circulation |
Table 2: Comparison of In Vitro and In Vivo Efficacy
| Parameter | This compound ADC | MMAE ADC (Cleavable Linker) | MMAF ADC (Cleavable Linker) |
| Mechanism of Action | Inhibition of tubulin polymerization[6] | Inhibition of tubulin polymerization[6] | Inhibition of tubulin polymerization[6] |
| Cell Permeability of Payload | Released metabolite (Lys-SMCC-DM1) is charged and less permeable[10] | Released payload (MMAE) is cell-permeable[] | Released payload is less cell-permeable than MMAE[] |
| Bystander Effect | Limited to none[10] | Potent bystander killing effect[11] | Limited bystander effect[] |
| In Vitro Potency (IC50) | Sub-nanomolar to nanomolar range[12] | Picomolar to nanomolar range[13] | Generally less potent than MMAE in vitro[] |
| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models[2] | Potent anti-tumor activity, often leading to complete tumor regressions[14] | Effective in vivo, with a potentially better tolerability profile than MMAE[] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general framework and may require optimization based on the specific antibody, payload, and cell lines used.
Protocol 1: this compound Conjugation via Lysine Modification with SMCC
This two-step protocol describes the conjugation of a thiol-containing DM1 payload to an antibody via its lysine residues using the heterobifunctional SMCC linker.[15][16][17]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker dissolved in a dry organic solvent (e.g., DMSO)
-
Thiol-modified DM1 payload
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Modification with SMCC:
-
Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution with gentle mixing.[17]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC by desalting the antibody-SMCC intermediate using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of DM1 to Modified Antibody:
-
Immediately add the thiol-containing DM1 payload to the purified antibody-SMCC intermediate. A typical molar ratio is 1.5-5 moles of DM1 per mole of maleimide (B117702) groups on the antibody.[9]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other reactants using SEC.[15]
-
Characterize the ADC for DAR using methods like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).[3]
-
Assess aggregation using SEC and determine protein concentration via UV-Vis spectrophotometry at 280 nm.[15]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to determine the IC50 of an ADC in cancer cell lines.[18][19][20]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload for controls
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of ADC or controls. Include untreated wells as a negative control.
-
Incubate for 72-120 hours.
-
-
MTT Assay and Absorbance Reading:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[21]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[22][23][24]
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, to support tumor growth)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.[22]
-
-
Tumor Growth and Grouping:
-
ADC Administration:
-
Administer the ADC and controls (e.g., vehicle, isotype control ADC) via the appropriate route (typically intravenous) at the specified dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of this compound ADCs.
Caption: Workflow for this compound conjugation to a monoclonal antibody.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteochem.com [proteochem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 25. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of DM1-SMe: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like DM1-SMe are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the appropriate management of this compound waste, aligning with best practices in laboratory safety and chemical handling.
This compound, a derivative of the potent microtubule inhibitor maytansine, is utilized as a cytotoxic component in antibody-drug conjugates (ADCs).[1][][3][4][5] Its high potency necessitates careful consideration of its entire lifecycle within the laboratory, from handling to final disposal.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 138148-68-2 | [6] |
| Molecular Formula | C₃₆H₅₀ClN₃O₁₀S₂ | [6][7] |
| Molecular Weight | 784.4 g/mol | [7] |
| Storage Temperature | -20°C | [6] |
| Solubility | Soluble in DMSO | [1][8] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Note: The NFPA ratings suggest low immediate hazard in terms of flammability and reactivity under standard laboratory conditions. However, the high cytotoxicity of the compound warrants significant handling precautions.
Essential Disposal Protocol
While specific disposal procedures can vary based on institutional and local regulations, the following protocol outlines the essential steps for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[9]
2. Waste Segregation:
-
Solid Waste:
-
All contaminated solid materials, such as pipette tips, vials, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed to prevent accidental spillage or exposure.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of liquid this compound waste down the drain or in regular trash. It is crucial to prevent its entry into sewer systems and the environment.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container to prevent punctures and injuries.
-
3. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. Consult your institution's EHS guidelines for appropriate decontamination procedures for cytotoxic compounds.
4. Waste Storage and Collection:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and any associated hazards.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.
5. Documentation:
-
Maintain accurate records of the amount of this compound used and disposed of, in accordance with your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final collection.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 138148-68-2 | Sun-shinechem [sun-shinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 138148-68-2 | BroadPharm [broadpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. eaglebio.com [eaglebio.com]
Personal protective equipment for handling DM1-SMe
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Potent Cytotoxic Agent DM1-SMe.
This compound is a highly potent maytansinoid microtubule inhibitor, a class of compounds significantly more cytotoxic than many conventional chemotherapy agents.[1][2] Its role as a critical payload in antibody-drug conjugates (ADCs) necessitates stringent safety protocols to protect laboratory personnel from occupational exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in a research environment.
Contrary to some safety data sheets that may understate its hazardous nature, this compound and other maytansinoids are extremely potent and require specialized handling procedures.[3] The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and ingestion.[4] Therefore, a comprehensive safety strategy encompassing engineering controls, rigorous personal protective equipment (PPE), and detailed procedural guidelines is paramount.
Quantitative Safety and Stability Data
A thorough understanding of the quantitative aspects of this compound's potency, stability, and decontamination is crucial for a comprehensive safety assessment.
| Parameter | Value/Information | Source(s) |
| Occupational Exposure Limit (OEL) | Maytansinoids are considered highly potent, with OELs likely in the single-digit nanogram per cubic meter (ng/m³) range. A specific OEL for this compound is not publicly established; therefore, handling should be based on the most stringent category of potent compounds (Occupational Exposure Band 5). | [5] |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar range against most cancer cell lines, indicating extreme potency.[1] | [1] |
| Aqueous Stability | Maytansinoids exhibit good stability in aqueous solutions, which is advantageous for their conjugation to antibodies.[1][6] | [1][6] |
| Decontamination Efficacy | Sodium hypochlorite (B82951) (0.5%) and solutions containing anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have demonstrated high efficacy in removing and deactivating other cytotoxic drugs from surfaces. Specific data for maytansinoids is limited, but these agents are recommended. | [7][8][9][10] |
Hierarchy of Controls for Safe Handling
The implementation of a multi-layered approach to safety, known as the hierarchy of controls, is essential for minimizing the risk of exposure to this compound.
Figure 1. Hierarchy of controls for handling this compound.
Experimental Protocols: Step-by-Step Guidance
Adherence to detailed, step-by-step protocols is critical to ensure safety and experimental reproducibility.
Receiving and Unpacking this compound
-
Preparation : Before receiving the shipment, designate a controlled area for unpacking, preferably within a certified chemical fume hood. Prepare a spill kit and the necessary PPE.
-
Inspection : Upon receipt, inspect the outer packaging for any signs of damage or leakage. If the package is compromised, treat it as a spill and follow the established spill cleanup procedure.
-
Unpacking : Wear appropriate PPE, including a lab coat, double chemotherapy-rated gloves, and safety glasses. Open the shipping container within the fume hood.
-
Verification : Carefully remove the inner container and verify that the vial is intact and the label matches the order information.
-
Storage : Store the vial in a clearly labeled, dedicated, and secure location, such as a locked freezer or refrigerator, according to the manufacturer's recommendations.
Weighing and Reconstituting this compound
This procedure should be performed in a containment device such as a Class II Biological Safety Cabinet or a glove box to minimize aerosol exposure.
-
Preparation :
-
Don appropriate PPE: a solid-front gown with tight-fitting cuffs, double chemotherapy-rated gloves, and eye protection with a face shield.
-
Prepare the work surface within the containment device by covering it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment: the this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile microcentrifuge tubes.
-
-
Weighing (if solid) :
-
Use a dedicated, calibrated analytical balance inside the containment device.
-
Carefully open the vial and use a dedicated spatula to transfer the required amount of this compound to a pre-tared weighing vessel.
-
Close the primary container immediately.
-
-
Reconstitution :
-
Add the appropriate volume of solvent to the this compound to achieve the desired stock concentration.
-
Gently vortex or pipette to ensure complete dissolution. Avoid creating aerosols.
-
Transfer the solution to clearly labeled, sealed vials for storage.
-
-
Cleanup :
-
Decontaminate all surfaces and equipment that came into contact with this compound using a validated decontamination solution (see below).
-
Dispose of all contaminated materials as hazardous cytotoxic waste.
-
Decontamination Procedure
-
Decontamination Solution : Prepare a fresh solution of 0.5% sodium hypochlorite or a 1% sodium dodecyl sulfate (SDS) solution.
-
Application : Liberally apply the decontamination solution to the contaminated surfaces and allow for a contact time of at least 15 minutes.
-
Wiping : Wipe the surfaces with absorbent pads, starting from the least contaminated area and moving towards the most contaminated area.
-
Rinsing : Rinse the surfaces with 70% ethanol (B145695) or sterile water to remove any residual decontamination solution.
-
Disposal : Dispose of all cleaning materials as cytotoxic waste.
Spill Management
-
Evacuate and Alert : Immediately alert others in the area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Wear a full set of PPE, including a respirator (N95 or higher), a chemical-resistant gown, double gloves, and a face shield.
-
Contain the Spill :
-
Liquids : Cover with absorbent pads from a cytotoxic spill kit.
-
Solids : Gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Spill :
-
Working from the outside in, carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontaminate the spill area as described in the decontamination procedure.
-
-
Report : Report the spill to the laboratory supervisor and the institutional safety office.
Waste Disposal
All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.
-
Segregation : Segregate this compound waste from other laboratory waste streams.
-
Containers :
-
Sharps : Needles, syringes, and other sharp objects should be placed in a puncture-resistant, labeled sharps container for cytotoxic waste.
-
Solid Waste : Gloves, gowns, absorbent pads, and other contaminated solids should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bag or bin).
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, labeled, and compatible waste container. Do not pour down the drain.
-
-
Disposal : Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves high-temperature incineration.
Safe Handling Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Figure 2. Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures and detailed protocols, research institutions can effectively mitigate the risks associated with handling the highly potent cytotoxic agent this compound, ensuring the safety of their personnel while advancing critical research in drug development.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. cellmosaic.com [cellmosaic.com]
- 4. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Two Cleaning Solutions for the Decontamination of 10 Antineoplastic Agents in the Biosafety Cabinets of a Hospital Pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
